molecular formula C10H7Br2NO2 B14795465 2-(4,6-Dibromo-1H-indol-3-yl)acetic acid CAS No. 1227581-93-2

2-(4,6-Dibromo-1H-indol-3-yl)acetic acid

Cat. No.: B14795465
CAS No.: 1227581-93-2
M. Wt: 332.98 g/mol
InChI Key: DJWFXWKFXJPWMV-UHFFFAOYSA-N
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Description

2-(4,6-Dibromo-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid, which is a significant compound in the field of organic chemistry. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of 2-(4,6-Dibromo-1H-indol-3-yl)acetic acid typically involves the bromination of indole-3-acetic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 4 and 6 positions of the indole ring.

Chemical Reactions Analysis

2-(4,6-Dibromo-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Mechanism of Action

The mechanism of action of 2-(4,6-Dibromo-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

2-(4,6-Dibromo-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

1227581-93-2

Molecular Formula

C10H7Br2NO2

Molecular Weight

332.98 g/mol

IUPAC Name

2-(4,6-dibromo-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H7Br2NO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15)

InChI Key

DJWFXWKFXJPWMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2CC(=O)O)Br)Br

Origin of Product

United States

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